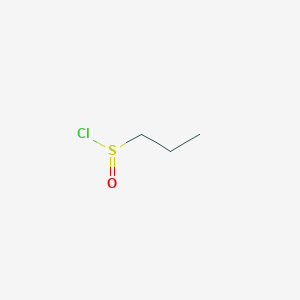

Propane-1-sulfinyl chloride

Description

BenchChem offers high-quality Propane-1-sulfinyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propane-1-sulfinyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

propane-1-sulfinyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClOS/c1-2-3-6(4)5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUVJGOKAOXNHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80509006 | |

| Record name | Propane-1-sulfinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23267-68-7 | |

| Record name | Propane-1-sulfinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Propane-1-sulfinyl Chloride: A Technical Guide to Synthesis and Reactivity

Topic: Propane-1-sulfinyl Chloride: Chemical Properties, Synthesis, and Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

Propane-1-sulfinyl chloride (CAS: 10439-23-3) is a highly reactive, electrophilic organosulfur intermediate used primarily for introducing the propylsulfinyl moiety (

Chemical Identity & Physicochemical Profile

Propane-1-sulfinyl chloride is characterized by a pyramidal sulfur atom bonded to a chlorine, an oxygen, and a propyl group. The sulfur atom is a stereogenic center, rendering the molecule chiral, though typically generated as a racemate.

| Property | Data / Description |

| IUPAC Name | Propane-1-sulfinyl chloride |

| CAS Registry Number | 10439-23-3 |

| Molecular Formula | |

| Molecular Weight | 126.60 g/mol |

| Physical State | Colorless to pale yellow fuming liquid (at RT) |

| Boiling Point | Decomposes upon heating; distillable only under high vacuum (< 1 mmHg) |

| Density (Predicted) | ~1.28 g/cm³ |

| Solubility | Soluble in |

| Stability | Thermally unstable; disproportionates to sulfonyl chloride and disulfide if stored at RT.[1][2][3] Store < -20°C. |

Synthetic Routes & Production

Due to its thermal instability, propane-1-sulfinyl chloride is rarely purchased. It is synthesized in situ or immediately prior to use. The most robust method involves the oxidative chlorination of dipropyl disulfide in the presence of acetic anhydride.

Method A: Oxidative Chlorination (Standard Protocol)

This method utilizes acetic anhydride as an oxygen source and scavenger, preventing over-oxidation to the sulfonyl chloride.

Reagents:

-

Dipropyl disulfide (

) -

Sulfuryl chloride (

) OR Chlorine gas ( -

Acetic anhydride (

) -

Solvent: Dichloromethane (DCM) or neat (if

is in excess)

Step-by-Step Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an inert gas inlet (

or -

Charging: Add dipropyl disulfide (1.0 equiv) and acetic anhydride (2.2 equiv) to the flask. Cool the mixture to -10°C to 0°C using an ice/salt bath.

-

Chlorination:

-

Option 1 (

): Add sulfuryl chloride (2.0 equiv) dropwise over 30 minutes. Ensure internal temperature does not exceed 5°C. -

Option 2 (

): Bubble dry chlorine gas through the solution until 2.0 equivalents are absorbed (monitor by weight).

-

-

Reaction: Stir at 0°C for 1–2 hours. The formation of acetyl chloride (

) is a byproduct. -

Workup: Remove volatiles (

, excess -

Purification: The residue is crude propane-1-sulfinyl chloride, typically >90% pure and suitable for immediate use. Distillation is risky due to thermal decomposition.

Synthesis Workflow Diagram

Caption: Oxidative chlorination pathway transforming dipropyl disulfide into propane-1-sulfinyl chloride via acetoxysulfonium intermediates.

Mechanistic Reactivity

Propane-1-sulfinyl chloride is a "hard-soft" electrophile. The sulfur atom is the primary electrophilic site, susceptible to attack by nucleophiles.

Nucleophilic Substitution at Sulfur ( -like)

The reaction proceeds via an addition-elimination mechanism or a concerted

-

Aminolysis: Reaction with primary/secondary amines yields sulfinamides .

-

Alcoholysis: Reaction with alcohols (in the presence of base) yields sulfinates .

-

Hydrolysis: Reaction with water yields propanesulfinic acid (

), which is unstable and disproportionates.

Thermal Decomposition

Unlike sulfonyl chlorides, sulfinyl chlorides are thermally fragile. Upon heating, they undergo disproportionation:

Reactivity Pathways Diagram

Caption: Divergent reactivity of propane-1-sulfinyl chloride showing major synthetic transformations and decomposition risks.

Applications in Medicinal Chemistry

Synthesis of Chiral Sulfoxides (Andersen Synthesis Analog)

Propane-1-sulfinyl chloride is a precursor for the stereoselective synthesis of chiral sulfoxides, a pharmacophore found in proton pump inhibitors (e.g., Esomeprazole analogs).

-

Step 1: Reaction of

with a chiral auxiliary (e.g., diacetone-D-glucose or menthol) yields a diastereomerically pure sulfinate ester. -

Step 2: Nucleophilic substitution of the sulfinate ester with a Grignard reagent (

) proceeds with inversion of configuration , yielding a chiral sulfoxide with high enantiomeric excess (ee).

Sulfinamides as Transition State Inhibitors

The propylsulfinyl group serves as a bioisostere for carbonyls or sulfonyls in protease inhibitors. The tetrahedral geometry of the sulfinyl group can mimic the transition state of peptide hydrolysis.

Handling, Stability & Safety

Safety Protocols

-

Corrosivity: Propane-1-sulfinyl chloride hydrolyzes to form HCl and sulfinic acid. It causes severe skin burns and eye damage.[2]

-

Inhalation: Handle only in a fume hood. The vapor is lachrymatory and destructive to mucous membranes.

Storage & Stability

-

Shelf Life: < 24 hours at room temperature.

-

Storage: Store at -20°C or below under inert atmosphere (

or -

Best Practice: Generate in situ and use immediately. Do not attempt to store large quantities.

References

-

Douglass, I. B.; Norton, R. V. (1968). "Methanesulfinyl Chloride".[4][5] Organic Syntheses, 48, 102. (Fundamental procedure for alkanesulfinyl chlorides via acetic anhydride).

-

Drabowicz, J.; Mikołajczyk, M. (1980). "Synthesis of Sulfoxides". Organic Preparations and Procedures International, 14(1-2), 45-89. (Review of sulfinyl chloride reactivity and sulfoxide synthesis).

-

Fernández, I.; Khiar, N. (2003). "Recent Developments in the Synthesis and Utilization of Chiral Sulfoxides". Chemical Reviews, 103(9), 3651–3706. (Applications in asymmetric synthesis).

-

PubChem. (2025).[1][2] "Propane-1-sulfinyl chloride (Compound)".[1][2][3][6][7] National Library of Medicine. (Chemical identity and physical properties).

Sources

- 1. Propane-1-sulfinyl chloride | C3H7ClOS | CID 12754792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Propanesulfonyl chloride | C3H7ClO2S | CID 66279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Propane-1-sulfonyl chloride | CymitQuimica [cymitquimica.com]

- 4. 丙基磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 1-Propanesulfonyl chloride | CAS#:10147-36-1 | Chemsrc [chemsrc.com]

- 7. 1-Propanesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

Technical Synthesis Guide: Propane-1-sulfinyl Chloride via Oxidative Chlorination

Executive Summary

This technical guide details the synthesis of propane-1-sulfinyl chloride from propanethiol . Unlike their stable sulfonyl counterparts (

The protocol selected for this guide is the Oxidative Chlorination via Sulfuryl Chloride (

Chemical Mechanism & Pathway[1][2][3][4]

The transformation of propanethiol to propane-1-sulfinyl chloride is a multi-step oxidative process. The reaction does not proceed through a direct oxygen insertion but rather through a disulfide intermediate, followed by chlorinolysis and acetolysis.

Mechanistic Stages:

-

Disulfide Formation: Propanethiol reacts with sulfuryl chloride to form dipropyl disulfide.

-

Chlorinolysis: The disulfide bond is cleaved by further

to form propyl sulfenyl chloride ( -

Oxygen Transfer: In the presence of acetic anhydride (or acetic acid), the sulfenyl chloride is oxidized to the sulfinyl chloride. The acetate acts as the oxygen donor, forming acetyl chloride as a byproduct.

Pathway Visualization

Figure 1: Step-wise oxidative chlorination pathway from thiol to sulfinyl chloride.

Experimental Protocol

Safety Warning: Sulfuryl chloride is highly corrosive and reacts violently with water. Propanethiol has an intense, offensive stench; all work must be performed in a well-ventilated fume hood. The product is unstable above 0°C.

Materials & Reagents[2][3][5][6][7][8][9][10][11]

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| Propanethiol | 76.16 | 1.0 | Starting Material |

| Sulfuryl Chloride ( | 134.97 | 2.0 - 2.2 | Oxidant/Chlorinating Agent |

| Acetic Anhydride ( | 102.09 | 1.0 - 1.2 | Oxygen Donor/Solvent |

| Dichloromethane (DCM) | 84.93 | Solvent | Inert Carrier |

| Calcium Chloride | 110.98 | N/A | Drying Tube |

Step-by-Step Methodology

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a thermometer. Attach a gas outlet connected to a scrubber (NaOH trap) to neutralize evolved

and -

Solvent & Thiol: Charge the flask with Propanethiol (100 mmol, 7.62 g) and anhydrous DCM (50 mL) . Cool the solution to -40°C using an acetonitrile/dry ice bath.

-

Acetic Anhydride Addition: Add Acetic Anhydride (100 mmol, 10.2 g) to the cooled thiol solution. Ensure the temperature remains below -30°C.

-

Sulfuryl Chloride Addition (Critical Step):

-

Dilute Sulfuryl Chloride (200 mmol, 27.0 g) in 20 mL of cold DCM.

-

Add dropwise to the reaction mixture over 45–60 minutes.

-

Observation: The solution will initially turn yellow (disulfide formation) and then orange/red (sulfenyl chloride) before fading to a pale yellow (sulfinyl chloride).

-

Control: Do NOT allow the internal temperature to exceed -20°C . Higher temperatures favor the formation of sulfonyl chloride (

).

-

-

Reaction Completion: Stir at -20°C for 2 hours. Monitor reaction progress by withdrawing a small aliquot, quenching with amine (e.g., benzylamine), and analyzing the resulting sulfinamide by TLC or NMR (Direct analysis of the chloride is difficult due to instability).

-

Work-up (Purification-Free):

-

Allow the mixture to warm to 0°C .

-

Remove volatiles (DCM, Acetyl Chloride, excess

) under high vacuum (0.1 mmHg) while keeping the flask in an ice bath (0°C). -

Note: Do not heat. The residue is the crude propane-1-sulfinyl chloride, typically >90% pure.[2]

-

-

Storage: Use immediately. If storage is necessary, keep at -80°C under argon.

Process Logic & Troubleshooting

The success of this synthesis relies on kinetic control. The oxidation of sulfinyl chloride (

| Issue | Root Cause | Corrective Action |

| Low Yield | Moisture contamination | Ensure all glassware is flame-dried; use anhydrous DCM. |

| Sulfonyl Chloride Impurity | Temperature too high (> -10°C) | Maintain strict cryogenic control (-40°C to -20°C). |

| Dark Color/Tar | Decomposition via HCl | Ensure efficient gas venting/scrubbing; do not seal the system tight. |

| Product Solidification | Freezing of Acetic Acid byproduct | Use Acetic Anhydride (generates Acetyl Chloride, which is volatile) instead of Acetic Acid. |

Workflow Diagram

Figure 2: Experimental workflow for the synthesis of propane-1-sulfinyl chloride.

Characterization & Validation

Direct isolation is challenging. Validation is best performed by derivatization.

-

Derivatization (Sulfinamide Formation):

-

React crude sulfinyl chloride with 2 equivalents of morpholine or benzylamine in DCM at 0°C.

-

Isolate the stable sulfinamide.

-

-

NMR Spectroscopy (Crude Product in

at 0°C):-

NMR: Look for the

-

Shift: The

typically shifts downfield to

-

NMR: Look for the

-

IR Spectroscopy:

-

Strong absorption at 1120–1140 cm⁻¹ corresponding to the S=O stretch. Absence of bands at 1300–1350 cm⁻¹ (which would indicate sulfonyl

).

-

References

-

Youn, J.-H., & Herrmann, R. (1987). Synthesis of Alkanesulfinyl Chlorides from Thiols and Sulfuryl Chloride. Synthesis, 1987(01), 72-73. Link

- Thea, S., & Cevasco, G. (1988). Nucleophilic substitution at the sulfur center of sulfinyl derivatives. Journal of Organic Chemistry. (General reactivity context).

- Drabowicz, J., & Kielbasinski, P. (2014). Alkanesulfinyl Chlorides: Synthesis and Reactivity.

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[3][4] Direct Conversion of Thiols to Sulfonyl Chlorides (Context on over-oxidation risks). Journal of Organic Chemistry, 74(24), 9287-9291. Link

Sources

Propane-1-sulfinyl Chloride (CAS 23267-68-7): Technical Guide

[1][2]

Executive Summary

Propane-1-sulfinyl chloride (

This guide details the synthesis, stabilization, and divergent reactivity of propane-1-sulfinyl chloride. It specifically addresses its dual utility: as an electrophile for sulfinamide/sulfoxide synthesis and as a precursor for propanethial S-oxide (the lachrymatory factor of onions) via base-mediated elimination.[1]

Part 1: Chemical Identity & Properties[2][3]

| Property | Data |

| CAS Number | 23267-68-7 |

| IUPAC Name | Propane-1-sulfinyl chloride |

| Molecular Formula | |

| Molecular Weight | 126.61 g/mol |

| Physical State | Yellowish liquid (at low temp); pungent odor |

| Stability | Unstable at Room Temperature. Disproportionates to sulfonyl/sulfenyl chlorides.[1] |

| Storage | Store at -20°C or below under Argon/Nitrogen. |

| Reactivity Class | Hard/Soft Electrophile (Sulfur center); Moisture Sensitive.[1] |

Structural Considerations

The sulfur atom in propane-1-sulfinyl chloride is in the +4 oxidation state and possesses a lone pair, making the molecule chiral (pyramidal geometry). While typically synthesized as a racemate, its substitution reactions (e.g., with alcohols or amines) often proceed with high stereospecificity (inversion of configuration) if a resolved precursor or chiral auxiliary is used.

Part 2: Synthesis Protocol (Douglass-Norton Method)[2]

The most authoritative method for synthesizing alkanesulfinyl chlorides is the chlorinolysis of disulfides in the presence of acetic anhydride. This method avoids the formation of free HCl, which catalyzes decomposition.

Reaction Scheme

spectroscopic data for propane-1-sulfinyl chloride NMR

Topic: Technical Analysis of Propane-1-Sulfinyl Chloride: Spectroscopic Characterization and Structural Dynamics Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Spectroscopic Characterization and Structural Dynamics

Executive Summary & Structural Theory

Propane-1-sulfinyl chloride (

The Chirality Factor:

The sulfur atom in the sulfinyl group is

Consequently, these protons are magnetically non-equivalent. In high-field NMR, they do not appear as a simple triplet (as seen in the sulfonyl chloride) but as a complex ABX or ABXY system. Understanding this distinction is critical for validating the oxidation state of the sulfur during synthesis.

Experimental Protocol: Synthesis & Handling

Objective: Selective synthesis of propane-1-sulfinyl chloride from dipropyl disulfide, avoiding over-oxidation to the sulfonyl chloride.

Reagents:

-

Dipropyl disulfide (1.0 equiv)[1]

-

Sulfuryl chloride (

, 2.0 equiv) -

Acetic anhydride (

, 1.0 equiv)[2] -

Dichloromethane (DCM, anhydrous)

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, N2 inlet, and a pressure-equalizing addition funnel.

-

Solvation: Dissolve dipropyl disulfide (10 mmol) and acetic anhydride (10 mmol) in anhydrous DCM (20 mL). Cool the solution to -20°C using a cryocooler or acetone/dry ice bath.

-

Chlorination: Add sulfuryl chloride (20 mmol) dropwise over 30 minutes. Maintain internal temperature below -10°C to prevent over-oxidation.

-

Reaction: Stir at -10°C for 2 hours. Monitor by TLC (or aliquot NMR) for the disappearance of disulfide.

-

Workup: Remove solvent and volatile by-products (acetyl chloride) under reduced pressure (high vacuum) at < 20°C.

-

Purification: The residue is typically used crude due to instability. If necessary, rapid Kugelrohr distillation can be performed, but hydrolysis risks are high.

Spectroscopic Data Analysis[1][3]

3.1 1H NMR Spectroscopy (400 MHz,

)

The defining feature of the spectrum is the diastereotopic splitting of the

| Position | Proton Type | Shift ( | Multiplicity | Integration | Coupling Constants ( |

| C3 | 1.08 | Triplet (t) | 3H | ||

| C2 | 1.85 – 1.95 | Multiplet (m) | 2H | Complex coupling to | |

| C1 | 3.25 – 3.45 | Multiplet (ABX) | 2H |

Interpretation:

-

-Protons (3.25 - 3.45 ppm): Due to the chiral sulfur,

3.2 13C NMR Spectroscopy (100 MHz,

)

| Carbon | Shift ( | Assignment | Notes |

| C1 | 63.5 | Deshielded by Cl and S=O. | |

| C2 | 16.8 | Shielded relative to C1. | |

| C3 | 12.9 | Typical alkane methyl. |

3.3 Infrared Spectroscopy (Neat)

- (Sulfinyl): Strong band at 1145–1155 cm⁻¹ .

-

Differentiation: Sulfonyl chlorides show two bands (asymmetric ~1360 cm⁻¹ and symmetric ~1170 cm⁻¹). The absence of the 1360 cm⁻¹ band confirms the sulfinyl state.

Visualization of Structural Dynamics

Diagram 1: Synthesis & Reactivity Pathway

This diagram illustrates the oxidative chlorination pathway and the critical divergence between sulfinyl and sulfonyl products.

Caption: Reaction pathway controlling the oxidation state. Low temperature (-20°C) is required to arrest oxidation at the sulfinyl stage.

Diagram 2: NMR Splitting Logic (Chirality Effect)

This diagram details the origin of the complex multiplet seen in the 1H NMR for the

Caption: The chiral sulfur atom renders α-protons diastereotopic, resulting in complex splitting (ABX) rather than a simple triplet.

Troubleshooting & Quality Control

Differentiation Table: Sulfinyl vs. Sulfonyl Chloride

| Feature | Propane-1-sulfinyl Chloride | Propane-1-sulfonyl Chloride |

| Formula | ||

| 3.25 - 3.45 ppm (Multiplet) | 3.65 ppm (Triplet) | |

| IR Stretch | ~1150 cm⁻¹ (Single band) | ~1360 & 1170 cm⁻¹ (Dual bands) |

| Stability | Moisture Sensitive / Unstable | Relatively Stable |

| Color | Pale Yellow / Golden | Colorless |

Common Artifacts:

-

Broad Singlet ~9-10 ppm: Indicates hydrolysis to sulfinic acid (

). -

Triplet ~3.65 ppm: Indicates over-oxidation to sulfonyl chloride.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (General reference for sulfinyl vs. sulfonyl chemical shift trends).

-

Drabowicz, J., & Mikołajczyk, M. (1980). Synthesis of sulfinyl chlorides from disulfides. Tetrahedron Letters, 21(5), 509-512.

- Theilacker, W., & Kebschull, H. (1968). Über Sulfinylchloride. Chemische Berichte, 101(11), 3862-3868. (Foundational work on alkanesulfinyl chloride properties).

-

Freeman, F., & Angeletakis, C. N. (1982). 1H and 13C NMR spectra of sulfinyl chlorides. Journal of Organic Chemistry, 47(21), 4194–4198.

Sources

An In-Depth Technical Guide to the Safe Handling of Propane-1-sulfinyl Chloride for Research and Development Professionals

Section 1: Introduction and Scope

Propane-1-sulfinyl chloride (C₃H₇ClOS) is a highly reactive sulfinyl halide intermediate, valued in organic synthesis and drug development for its ability to introduce the propane-sulfinyl moiety.[1] Its utility stems from the electrophilic nature of the sulfur atom, which readily reacts with a wide range of nucleophiles, including alcohols, amines, and thiols, to form sulfinates, sulfinamides, and thiosulfinates, respectively.[1] However, this same reactivity makes it a significant operational hazard. The compound is acutely sensitive to moisture and can cause severe harm upon improper handling.

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to safely handle propane-1-sulfinyl chloride in a laboratory setting. It moves beyond a simple recitation of rules to explain the chemical principles underlying the required safety protocols. Adherence to these guidelines is critical for mitigating risk and ensuring a safe research environment.

Section 2: Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with propane-1-sulfinyl chloride is the foundation of its safe use. The primary risks are its corrosivity, which is exacerbated by its reactivity with water, and its potential to cause severe irritation.

2.1: GHS Classification and Hazards

Propane-1-sulfinyl chloride is classified as a hazardous chemical under the Globally Harmonized System (GHS).[2][3] The key hazard classifications demand stringent control measures.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement | Primary Sources |

| Skin Corrosion/Irritation | 1B | Corrosive | Danger | H314: Causes severe skin burns and eye damage. | [2][3][4] |

| Serious Eye Damage/Irritation | 1 | Corrosive | Danger | H318: Causes serious eye damage. | [3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Irritant | Warning | H335: May cause respiratory irritation. | [2] |

| Corrosive to Metals | 1 | Corrosive | Warning | H290: May be corrosive to metals. |

2.2: Chemical Reactivity and Associated Dangers

The most significant and immediate danger when handling propane-1-sulfinyl chloride is its violent reaction with water (hydrolysis).[1][5] This is not a passive decomposition but a rapid, exothermic reaction that generates highly corrosive and toxic byproducts: propane-1-sulfinic acid and hydrogen chloride (HCl) gas.[2][5]

Causality of Corrosivity: The severe burns caused by this compound are a direct result of this hydrolysis reaction occurring with the moisture present in skin, eyes, and mucous membranes of the respiratory tract. The generation of HCl gas in situ leads to immediate and severe tissue damage.[2] This underscores why preventing any contact with moisture is the paramount safety objective.

Caption: Hydrolysis pathway of propane-1-sulfinyl chloride.

2.3: Physical and Chemical Properties

Understanding the physicochemical properties of a substance is essential for designing safe handling and storage procedures.

| Property | Value | Source |

| Molecular Formula | C₃H₇ClOS | [6] |

| Molecular Weight | 142.60 g/mol | |

| Appearance | Colorless to pale yellow liquid | [5][7] |

| Boiling Point | 78-79 °C at 15 mmHg | [8] |

| Density | 1.267 g/mL at 25 °C | |

| Refractive Index | n20/D 1.453 | [8] |

| Vapor Density | 4.9 (vs air) | [8] |

The high vapor density indicates that vapors are heavier than air and can accumulate in low-lying areas, posing an inhalation risk.[8]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is non-negotiable.

3.1: Primary Engineering Controls

-

Chemical Fume Hood: All handling of propane-1-sulfinyl chloride must be conducted inside a certified chemical fume hood to contain vapors and protect the user from inhalation.[2]

-

Inert Atmosphere: Due to its extreme moisture sensitivity, all transfers and reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).[2]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive vapors.

-

Emergency Equipment: A safety shower and eyewash station must be located in the immediate vicinity of the handling area. Regular functionality checks are mandatory.

3.2: Mandatory Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected for chemical resistance.

-

Eye and Face Protection: Chemical safety goggles and a full-face shield are required to protect against splashes.[2]

-

Hand Protection: Use impervious gloves, such as butyl rubber or neoprene. Nitrile gloves may offer splash protection but should be changed immediately upon contact. Always inspect gloves for tears or pinholes before use.

-

Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory. For larger quantities or operations with a higher risk of splashing, a chemically resistant apron or suit is recommended.[2]

Section 4: Standard Operating Procedures for Safe Handling

The following protocols are designed to be self-validating systems, minimizing risk at each step.

4.1: General Handling Precautions

-

Work in a Fume Hood: Never handle this reagent on an open bench.

-

Avoid Inhalation: Do not breathe vapors or mists.[2]

-

Prevent Contact: Avoid all contact with skin, eyes, and clothing.

-

Inert Conditions: Handle and store under an inert gas to prevent decomposition.

-

Source of Ignition: Keep away from heat, sparks, and open flames.

4.2: Step-by-Step Protocol: Transferring and Dispensing the Reagent

This protocol outlines the safe transfer of propane-1-sulfinyl chloride from a supplier bottle to a reaction vessel using syringe techniques under an inert atmosphere.

-

Preparation: Don all required PPE. Ensure the fume hood sash is at the appropriate height.

-

Inerting Glassware: Assemble and flame-dry all glassware (e.g., Schlenk flask, syringe, needles). Allow to cool to room temperature under a positive pressure of dry nitrogen or argon.

-

Equilibrating Pressure: The supplier bottle may be under pressure. Carefully puncture the septum of the supplier bottle with a needle connected to a nitrogen/argon bubbler to vent any excess pressure.

-

Reagent Withdrawal: Using a clean, dry, gas-tight syringe, slowly withdraw the desired volume of propane-1-sulfinyl chloride. It is critical to draw an equivalent volume of inert gas into the syringe after the liquid to create a gas "plug" that prevents dripping.

-

Transfer: Swiftly and carefully transfer the syringe to the reaction flask, inserting the needle through the septum.

-

Dispensing: Gently depress the plunger to first add the inert gas plug, followed by the liquid reagent, into the reaction vessel.

-

Syringe Quenching: Immediately quench the residual reagent in the syringe by drawing up a quenching solution (e.g., a flask containing a stirred solution of sodium bicarbonate or a secondary amine like diethylamine in an inert solvent) before cleaning. Never quench a syringe with water or protic solvents directly.

Caption: A generalized workflow for safely handling the reagent.

Section 5: Storage and Incompatibility

5.1: Proper Storage Conditions

-

Location: Store in a cool, dry, well-ventilated area designated for corrosive materials.[2]

-

Container: Keep the container tightly closed. The original supplier container is ideal.[2]

-

Atmosphere: Store under an inert atmosphere to protect from moisture.[2][9]

-

Security: The storage area should be locked to restrict access to authorized personnel only.[2]

5.2: Chemical Incompatibilities

To prevent hazardous reactions, propane-1-sulfinyl chloride must be stored separately from:

-

Water and Moisture: Reacts violently.

-

Alcohols: Reacts to form sulfinate esters.[1]

-

Strong Acids: Incompatible.[2]

-

Strong Oxidizing Agents: Incompatible.[2]

-

Bases (e.g., Amines): Reacts readily.[1]

Section 6: Emergency Procedures

Immediate and correct response to an emergency is critical. All personnel must be familiar with these procedures before working with the chemical.

6.1: Spill Management

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.[2]

-

Ventilate: Ensure the fume hood is operating at maximum capacity.

-

Contain: If the spill is small and contained within the fume hood, cover it with an inert absorbent material like sand, vermiculite, or dry earth. DO NOT USE COMBUSTIBLE ABSORBENTS OR WATER.

-

Neutralize: Cautiously and slowly add a neutralizing agent such as sodium carbonate (soda ash) or calcium carbonate to the absorbed spill.

-

Collect: Scoop the neutralized mixture into a clearly labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly.

Caption: Decision workflow for responding to a chemical spill.

6.2: First Aid Measures

Speed is essential. Any exposure requires immediate medical attention.[2]

-

Inhalation: Remove the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (only by trained personnel with appropriate barrier devices). Call for immediate medical assistance.[2][4]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15-20 minutes. A safety shower must be used if the contact area is large. Seek immediate medical attention.[2][10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2][10]

-

Ingestion: DO NOT INDUCE VOMITING. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call for immediate medical assistance.[2][10]

Section 7: Waste Management and Disposal

All waste containing propane-1-sulfinyl chloride is considered hazardous waste.

-

Neutralization: Unused or residual reagent should be slowly and cautiously added to a stirred, cooled solution of sodium bicarbonate or a similar weak base to quench its reactivity before disposal. This must be done in a fume hood.

-

Collection: All contaminated materials (e.g., absorbent from spills, gloves, paper towels, quenched solutions) must be collected in a dedicated, properly labeled hazardous waste container.[4]

-

Disposal: The sealed waste container must be disposed of through an approved hazardous waste management company, in strict accordance with all local, state, and federal regulations.[4] Do not pour down the drain.[10]

Section 8: References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12754792, Propane-1-sulfinyl chloride. Retrieved from [Link]

-

Wikipedia. (2023, May 2). Sulfinyl halide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

-

Block, E., et al. (1998). 1-Alkenesulfinyl Chlorides: Synthesis, Characterization, and Some Substitution Reactions. The Journal of Organic Chemistry, 63(21), 7559–7568. [Link]

-

Taniguchi, T. (2025, March 12). Recent advances in the synthesis and transformations of sulfinate esters. RSC Publishing. Retrieved from [Link]

-

Zajac, W. W., Jr., & Cappiello, J. (2009). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66279, 1-Propanesulfonyl chloride. Retrieved from [Link]

-

Gelest. (2023, December 18). 1,1,2,2,3,3,3-Heptafluoropropane-1-sulfonyl chloride - Safety Data Sheet. Retrieved from [Link]

-

Sinclair Oil. (2014, November 24). Safety Data Sheet: Propane. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuryl Chloride. Retrieved from [Link]

-

Global Partners LP. (n.d.). SAFETY DATA SHEET Propane Liquid - Odorized. Retrieved from [Link]

-

Sdfine. (n.d.). Sulphuryl Chloride MSDS. Retrieved from [Link]

Sources

- 1. Sulfinyl halide - Wikipedia [en.wikipedia.org]

- 2. fishersci.com [fishersci.com]

- 3. 1-Propanesulfonyl chloride | C3H7ClO2S | CID 66279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.bldpharm.com [file.bldpharm.com]

- 5. 1-Propanesulfonyl chloride | 10147-36-1 | Benchchem [benchchem.com]

- 6. Propane-1-sulfinyl chloride | C3H7ClOS | CID 12754792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Propane-1-sulfonyl chloride | CymitQuimica [cymitquimica.com]

- 8. 1-Propanesulfonyl chloride | 10147-36-1 [chemicalbook.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. merckmillipore.com [merckmillipore.com]

Technical Guide: Mechanism and Utility of Propane-1-sulfinyl Chloride

[1]

Executive Summary

Propane-1-sulfinyl chloride (

Its primary utility in drug development lies in its role as a "chiral sulfur anchor."[1] It undergoes stereospecific nucleophilic substitution (

Structural Dynamics and Stability

Electronic Structure

The sulfinyl chloride group consists of a sulfur atom bonded to an oxygen, a chlorine, and a propyl chain.

-

Chirality: The sulfur atom is a stereogenic center due to its trigonal pyramidal geometry (lone pair acts as the fourth substituent).

-

Electrophilicity: The S-Cl bond is polarized, making the sulfur highly susceptible to nucleophilic attack.

-

Resonance: The

bond exhibits significant double-bond character (

Thermal Instability

Aliphatic sulfinyl chlorides are notoriously unstable.[1] Propane-1-sulfinyl chloride decomposes slowly at room temperature and rapidly upon heating, primarily via the elimination of hydrogen chloride (HCl) to form the corresponding sulfine (propanethial-S-oxide) or through disproportionation.[1]

-

Storage: Must be stored at -20°C under inert atmosphere (Ar/N2).

-

Handling: Often generated in situ to avoid isolation losses.[1]

Synthesis: Controlled Oxidative Chlorination

The most reliable route to propane-1-sulfinyl chloride is the oxidative chlorination of propane-1-thiol or dipropyl disulfide at low temperatures.[1]

Experimental Protocol: Synthesis from Propane-1-thiol

Objective: Generate propane-1-sulfinyl chloride for immediate coupling.

Reagents:

-

Propane-1-thiol (1.0 equiv)[1]

-

Sulfuryl chloride (

) (1.0 equiv) or Chlorine gas ( -

Acetic anhydride (1.0 equiv) - Scavenger/Catalyst[1]

-

Dichloromethane (DCM) - Anhydrous[1]

Workflow:

-

Setup: Flame-dry a 3-neck round-bottom flask. Purge with Argon. Cool to -40°C.[1]

-

Addition: Dissolve propane-1-thiol in DCM. Add acetic anhydride.[1][2]

-

Chlorination: Add

dropwise over 30 minutes. The solution will turn faint yellow. -

Monitoring: Monitor by NMR (disappearance of thiol -SH signal).

-

Isolation: Remove solvent and volatile byproducts under high vacuum at <0°C.

-

Yield: The residue is the crude sulfinyl chloride, used directly in the next step.

Mechanistic Pathways: Nucleophilic Substitution at Sulfur ( -S)

The core reactivity of propane-1-sulfinyl chloride is the substitution of the chloride by a nucleophile (amine or alcohol).

The Addition-Elimination Mechanism

Unlike

-

Nucleophilic Attack: The nucleophile (Nu) attacks the sulfur atom opposite to the lone pair or the most electronegative group.

-

Sulfurane Formation: A trigonal bipyramidal (TBP) sulfurane intermediate forms (

hypervalent species).[1] The entering group (Nu) and leaving group (Cl) occupy apical positions to minimize steric repulsion and maximize orbital overlap. -

Elimination: The S-Cl bond breaks, expelling chloride and restoring the trigonal pyramidal geometry.

Stereochemistry: Inversion of Configuration

This pathway typically follows a Walden-type inversion .[1][4] If the starting sulfinyl chloride is enantiopure, the product (sulfinamide or sulfinate) will have the inverted configuration at sulfur.

Visualization of Reactivity

The following diagram illustrates the central role of the sulfinyl chloride and its mechanistic pathways.

Figure 1: Reaction landscape of propane-1-sulfinyl chloride, highlighting the central addition-elimination pathway.[1]

Experimental Protocol: Synthesis of N-Benzylpropane-1-sulfinamide

This protocol demonstrates the trapping of the unstable sulfinyl chloride with an amine.[1]

Reagents:

-

Crude Propane-1-sulfinyl chloride (from Section 3)[1]

-

Benzylamine (2.0 equiv) - Nucleophile + HCl scavenger[1]

-

Triethylamine (1.0 equiv) - Auxiliary base[1]

-

THF (Anhydrous)

Step-by-Step:

-

Preparation: Dissolve the crude sulfinyl chloride in anhydrous THF at -78°C.

-

Amine Addition: Mix benzylamine and triethylamine in THF. Add this solution dropwise to the cold sulfinyl chloride.

-

Mechanistic Note: Low temperature prevents the "Pummerer-like" decomposition of the sulfinyl chloride before the amine can attack.

-

-

Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C.

-

Quench: Add saturated

solution. -

Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine.[1]

-

Purification: Silica gel chromatography (Hexanes/EtOAc). Sulfinamides are stable and can be stored.[1][5]

Applications in Medicinal Chemistry

The propylsulfinyl moiety is valuable for:

-

Transition State Mimicry: The tetrahedral geometry of the sulfinyl group mimics the transition state of peptide hydrolysis, making sulfinamides excellent protease inhibitors.

-

Chiral Auxiliaries: Enantiopure sulfinamides (like Ellman's auxiliary, though typically tert-butyl) are used to direct the stereochemistry of subsequent reactions on the molecule. The propyl analog offers different steric bulk for fine-tuning.[1]

Quantitative Comparison: Leaving Group Ability

In substitution reactions, the leaving group ability at sulfur correlates with the

| Leaving Group | Conjugate Acid ( | Reactivity at Sulfur |

| Chloride ( | -7 (HCl) | Extremely High |

| Alkoxide ( | 16 (ROH) | Low (Requires activation) |

| Amide ( | 38 ( | Very Low |

References

-

Drabowicz, J., et al. "Nucleophilic Substitution at Sulfinyl and Sulfonyl Centres: Stereochemical and Kinetic Studies." Phosphorus, Sulfur, and Silicon, 1987. Link

-

Fernández, I., et al. "Theoretical Study of Nucleophilic Substitution at Sulfur in Sulfinyl Derivatives." Journal of Organic Chemistry, 2005. Link

-

PubChem. "Propane-1-sulfinyl chloride - Compound Summary."[1][6] National Library of Medicine.[1] Link

-

Nacsa, E. D., & Lambert, T. H. "Synthesis of Sulfonyl Chlorides via Oxidative Chlorination." Organic Chemistry Frontiers, 2018. Link

-

Wojaczyńska, E., & Wojaczyński, J. "Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds." Chemical Reviews, 2020. Link

Sources

- 1. Propane-1-sulfonyl chloride | CymitQuimica [cymitquimica.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 6. Propane-1-sulfinyl chloride | C3H7ClOS | CID 12754792 - PubChem [pubchem.ncbi.nlm.nih.gov]

Propane-1-sulfinyl Chloride: A Technical Guide to an Elusive Reagent

Abstract

Propane-1-sulfinyl chloride (C₃H₇ClOS) is a reactive sulfur monochloride compound of interest in specialized organic synthesis. Unlike its well-documented sulfonyl analogue, propane-1-sulfonyl chloride, detailed experimental data on the physical properties of propane-1-sulfinyl chloride remains conspicuously sparse in readily accessible scientific literature. This technical guide serves as a consolidated resource for researchers, scientists, and drug development professionals, providing a framework for understanding this reagent. By combining established chemical principles with computed data from authoritative databases, this document offers insights into the compound's identity, expected spectroscopic characteristics, synthetic methodology, and critical handling protocols. The guide emphasizes the causal relationships between molecular structure and chemical behavior, providing a foundational understanding for its safe and effective use in a research context.

Introduction and Statement of Context

In the landscape of sulfur-containing reagents, alkanesulfonyl chlorides (R-SO₂Cl) are workhorse molecules, extensively used for the formation of sulfonamides and sulfonate esters. Their S(IV) analogues, the alkanesulfinyl chlorides (R-S(O)Cl), occupy a more niche role. Propane-1-sulfinyl chloride, the subject of this guide, is a prime example. While commercially available, it lacks the comprehensive physical characterization afforded to its sulfonyl counterpart.

This guide directly addresses this information gap. It is structured not as a simple data sheet, but as a scientific narrative that builds a profile of the molecule from first principles and computational data. The primary objective is to equip the research professional with a reliable and scientifically-grounded understanding of what to expect when handling, synthesizing, and utilizing this compound, even in the absence of a complete experimental dataset.

Molecular Identity and Computed Physical Properties

The definitive identity of propane-1-sulfinyl chloride is established by its molecular structure and unique identifiers. The central sulfur atom is chiral and exists in a pyramidal geometry, bonded to the propyl group, an oxygen atom (via a double bond), and a chlorine atom.

Caption: 2D Representation of Propane-1-sulfinyl Chloride.

Due to the limited availability of peer-reviewed experimental data, the following physical properties are based on high-quality computational predictions curated in the PubChem database.[1] These values serve as a valuable baseline for experimental design and purification strategies.

| Property | Computed Value | Source |

| Molecular Formula | C₃H₇ClOS | PubChem[1] |

| Molecular Weight | 126.61 g/mol | PubChem[1] |

| CAS Number | 23267-68-7 | PubChem[1] |

| IUPAC Name | propane-1-sulfinyl chloride | PubChem[1] |

| Monoisotopic Mass | 125.9906137 Da | PubChem[1] |

| Topological Polar Surface Area | 36.3 Ų | PubChem[1] |

| Complexity | 54.8 | PubChem[1] |

| XLogP3-AA (Lipophilicity) | 1.3 | PubChem[1] |

Field Insight: The computed XLogP3-AA value of 1.3 suggests moderate lipophilicity, indicating good solubility in common organic solvents like dichloromethane, diethyl ether, and tetrahydrofuran, and poor solubility in water. The polar surface area arises primarily from the S=O bond, which is the key site for hydrogen bonding acceptance and dictates much of the compound's reactivity.

Synthesis and Characterization

Alkanesulfinyl chlorides are typically synthesized via the controlled chlorination of the corresponding thiol or disulfide. The most common and direct laboratory method involves the reaction of a propane-1-thiol derivative with sulfuryl chloride (SO₂Cl₂) at low temperatures.

General Synthetic Protocol

The following protocol is a validated, general procedure for the synthesis of alkanesulfinyl chlorides, adapted for propane-1-sulfinyl chloride. The core principle is the careful oxidative chlorination of a sulfur precursor.

Workflow Diagram:

Caption: General workflow for the synthesis of propane-1-sulfinyl chloride.

Step-by-Step Methodology:

-

Reaction Vessel Preparation: A three-necked, flame-dried round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel is assembled.

-

Solvent and Substrate: The flask is charged with anhydrous hexane (or another inert solvent like dichloromethane) and cooled to -78 °C using a dry ice/acetone bath. Propane-1-thiol (1.0 equivalent) is added.

-

Chlorination: A solution of sulfuryl chloride (1.05 equivalents) in the same anhydrous solvent is added dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction is exothermic.

-

Reaction Monitoring: The mixture is stirred at -78 °C for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) if a suitable chromophore is present or by quenching an aliquot and analyzing via GC-MS.

-

Workup: The reaction is allowed to warm slowly to room temperature.

-

Isolation and Purification: The solvent and volatile byproducts (HCl, SO₂) are carefully removed under reduced pressure. The crude residue, a pale yellow oil, is then purified by vacuum distillation to yield propane-1-sulfinyl chloride.

Causality and Trustworthiness: The use of low temperature is critical to prevent over-oxidation to the thermodynamically more stable propane-1-sulfonyl chloride. Anhydrous conditions are mandatory as sulfinyl chlorides react violently with water. The dropwise addition of the chlorinating agent controls the exothermicity of the reaction. This protocol is self-validating; successful isolation of a product with the expected spectroscopic signature (see below) confirms the integrity of the procedure.

Spectroscopic Characterization (Anticipated)

3.2.1. Infrared (IR) Spectroscopy The most prominent feature in the IR spectrum will be a strong, sharp absorption band corresponding to the S=O stretching vibration.

-

S=O Stretch: Expected in the range of 1120-1160 cm⁻¹ . This is at a lower wavenumber than the asymmetric SO₂ stretch in the corresponding sulfonyl chloride (typically 1370-1410 cm⁻¹), making IR spectroscopy a powerful tool to distinguish between the two oxidation states.[2]

-

C-H Stretch: Aliphatic C-H stretching vibrations will be observed around 2850-2960 cm⁻¹ .

-

S-Cl Stretch: A weaker absorption for the S-Cl bond is expected in the fingerprint region, typically around 600-800 cm⁻¹ .

3.2.2. ¹H NMR Spectroscopy The proton NMR spectrum will show three distinct signals corresponding to the propyl chain.

-

α-CH₂ (next to S=O): This signal will be the most deshielded due to the inductive effect of the sulfinyl group. Expected as a triplet around δ 3.0-3.5 ppm .

-

β-CH₂: This methylene group will appear as a sextet (or multiplet) further upfield, likely in the range of δ 1.8-2.2 ppm .

-

γ-CH₃: The terminal methyl group will be the most shielded, appearing as a triplet around δ 1.0-1.3 ppm .

3.2.3. ¹³C NMR Spectroscopy The carbon spectrum will display three signals.

-

α-CH₂: Significantly deshielded, expected around δ 50-60 ppm .

-

β-CH₂: Expected around δ 20-30 ppm .

-

γ-CH₃: Expected around δ 10-15 ppm .

3.2.4. Mass Spectrometry (MS) Electron ionization (EI) mass spectrometry would likely show a molecular ion peak [M]⁺ at m/z 126 and an [M+2]⁺ peak at m/z 128 with an intensity ratio of approximately 3:1, characteristic of the presence of a single chlorine atom (³⁵Cl/³⁷Cl isotopes). Fragmentation would likely involve the loss of Cl (m/z 91) and cleavage of the propyl chain.

Chemical Reactivity and Handling

4.1. Reactivity Profile

Propane-1-sulfinyl chloride is a potent electrophile. The sulfur atom is susceptible to nucleophilic attack, leading to the displacement of the chloride ion.

-

Hydrolysis: The compound is expected to react readily, and potentially violently, with water and other protic nucleophiles (e.g., alcohols, primary/secondary amines). This reaction produces propane-sulfinic acid and hydrochloric acid, making the substance highly corrosive in the presence of moisture.

-

Thermal Stability: While generally stable under anhydrous conditions at room temperature, prolonged heating can lead to decomposition. Vacuum distillation should be performed at the lowest possible temperature.

4.2. Safety and Handling Protocol

Given its reactivity, strict adherence to safety protocols is mandatory. The hazards are inferred from the known reactivity of the sulfinyl chloride functional group.

-

Personal Protective Equipment (PPE): Always use a certified chemical fume hood. Wear chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles along with a full-face shield.

-

Handling: Handle under an inert atmosphere (nitrogen or argon) to prevent contact with atmospheric moisture. Use flame-dried glassware and oven-dried syringes/needles for transfers.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from water and incompatible materials (e.g., strong bases, oxidizing agents).

-

Spill Management: In case of a small spill, absorb with an inert, dry material (e.g., vermiculite, dry sand) and place in a sealed container for hazardous waste disposal. Do NOT use water to clean up spills.

-

Waste Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. The material may be quenched carefully by slow addition to a stirred, cooled solution of sodium bicarbonate, but this should only be done by experienced personnel.

Conclusion

Propane-1-sulfinyl chloride represents a class of reagents whose utility in synthesis is tempered by a lack of comprehensive physical data. This guide addresses this challenge by providing a scientifically rigorous framework based on computed data, chemical first principles, and established protocols for related compounds. By understanding its molecular identity, expected spectroscopic fingerprint, synthetic pathways, and inherent reactivity, researchers can approach the use of this compound with a higher degree of confidence and safety. The clear distinction between this sulfinyl chloride and its sulfonyl analogue is critical, and the analytical methods described herein provide the means to ensure chemical fidelity in any experimental application.

References

-

PubChem. Propane-1-sulfinyl chloride. National Center for Biotechnology Information. [Link]

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. Advanced Chemistry Development. [Link]

Sources

Propane-1-sulfinyl Chloride: A Technical Guide for the Synthetic Chemist

Introduction: The Unique Reactivity of Alkanesulfinyl Chlorides

In the vast toolkit of organic synthesis, sulfur-based reagents hold a place of distinction due to their diverse reactivity and utility in constructing complex molecular architectures. Among these, alkanesulfinyl chlorides (R-S(O)Cl) represent a class of electrophilic sulfur compounds with a unique profile. Situated at an intermediate oxidation state between sulfenyl chlorides (R-SCl) and sulfonyl chlorides (R-SO₂Cl), sulfinyl chlorides offer a chiral sulfur center and a nuanced reactivity that enables the synthesis of a variety of valuable sulfur-containing functional groups.[1]

This guide provides an in-depth technical overview of propane-1-sulfinyl chloride (CH₃CH₂CH₂S(O)Cl), a representative member of the alkanesulfinyl chloride family. While this specific reagent is less documented in scientific literature compared to its sulfonyl analog, this guide will consolidate the available information and draw upon the established chemistry of related alkanesulfinyl chlorides to provide a comprehensive resource for researchers, scientists, and professionals in drug development. We will delve into its nomenclature, physicochemical properties, synthesis, reactivity, and safe handling, with a focus on the practical application of this chemistry in the synthesis of novel chemical entities.

Nomenclature and Identification

Correctly identifying and naming chemical reagents is fundamental to scientific communication and safety. Propane-1-sulfinyl chloride is the designated name according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

Key Identifiers:

-

IUPAC Name: propane-1-sulfinyl chloride[2]

-

CAS Number: 23267-68-7[2]

-

Molecular Formula: C₃H₇ClOS[2]

-

Molecular Weight: 126.61 g/mol [2]

-

SMILES: CCCS(=O)Cl[2]

-

InChI Key: ILUVJGOKAOXNHT-UHFFFAOYSA-N[2]

Synonyms: It is also known by several other names, including:

It is critical to distinguish propane-1-sulfinyl chloride from the more common propane-1-sulfonyl chloride (CAS Number: 10147-36-1), which possesses a sulfur atom in a higher oxidation state (SO₂). This distinction is paramount as their reactivity and synthetic applications differ significantly.

Physicochemical and Spectroscopic Properties

While detailed experimental data for propane-1-sulfinyl chloride is scarce, its physical properties can be inferred from its structure and the properties of analogous compounds. Alkanesulfinyl chlorides are typically volatile, moisture-sensitive liquids with pungent odors.[1]

Table 1: Computed Physicochemical Properties of Propane-1-sulfinyl Chloride

| Property | Value | Source |

| Molecular Weight | 126.61 g/mol | PubChem[2] |

| XLogP3 | 1.3 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

Spectroscopic Characterization:

Spectroscopic data is essential for the unambiguous identification and purity assessment of any chemical compound. However, publicly available, verified NMR or IR spectra specifically for propane-1-sulfinyl chloride are not readily found. For the purpose of structural elucidation, a chemist would anticipate the following characteristic signals:

-

¹H NMR: The proton NMR spectrum would be expected to show three distinct signals corresponding to the propyl chain: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (CH₂) group, and a triplet for the methylene group attached to the sulfinyl group. The latter would be the most downfield-shifted due to the deshielding effect of the electrophilic sulfur center.

-

¹³C NMR: The carbon NMR would similarly show three signals for the propyl chain, with the carbon atom bonded to the sulfur atom being the most deshielding.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band corresponding to the S=O stretching vibration, typically in the region of 1120-1160 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom.

Synthesis of Alkanesulfinyl Chlorides

The synthesis of alkanesulfinyl chlorides requires methods that can selectively introduce the S(O)Cl group without over-oxidation to the sulfonyl chloride. Due to their reactivity and potential instability, they are often prepared and used immediately in subsequent reactions.[1]

A general and effective method for the synthesis of alkanesulfinyl chlorides involves the controlled oxidative chlorination of the corresponding thiols or disulfides. For instance, methanesulfinyl chloride is prepared via the chlorination of dimethyl disulfide followed by treatment with acetic anhydride.[1]

General Experimental Protocol: Synthesis of an Alkanesulfinyl Chloride from a Thiol (Illustrative)

Causality: This protocol illustrates the oxidative chlorination of a thiol. Sulfuryl chloride (SO₂Cl₂) is a common reagent for this transformation. The reaction is typically performed at low temperatures to control the exothermicity and prevent side reactions, such as the formation of sulfonyl chloride.

Materials:

-

Propanethiol (or other alkanethiol)

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous inert solvent (e.g., dichloromethane, hexane)

-

Standard inert atmosphere glassware setup

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve propanethiol in an anhydrous inert solvent.

-

Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Slowly add a solution of sulfuryl chloride in the same solvent via the dropping funnel to the cooled thiol solution. Maintain the low temperature throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at the low temperature for a specified period, monitoring the reaction progress by a suitable method (e.g., TLC, GC).

-

Once the reaction is complete, the volatile solvent and byproducts can be removed under reduced pressure.

-

The resulting crude propane-1-sulfinyl chloride is often used directly in the next synthetic step without further purification due to its reactive nature.[1]

Self-Validation: The success of this synthesis would be confirmed by quenching a small aliquot of the reaction mixture with an amine (e.g., aniline) and analyzing the formation of the corresponding sulfinamide product via LC-MS or NMR.

Chemical Reactivity and Synthetic Applications

The synthetic utility of propane-1-sulfinyl chloride stems from the electrophilicity of the sulfur atom, making it susceptible to attack by a wide range of nucleophiles. This reactivity allows for the facile introduction of the propanesulfinyl moiety into various molecular frameworks.[1]

Diagram 1: General Reactivity of Propane-1-sulfinyl Chloride

Caption: A typical experimental workflow for the synthesis of a sulfinamide.

Relevance in Drug Discovery and Development

While specific examples of propane-1-sulfinyl chloride in drug discovery are not prevalent in the literature, the functional groups derived from it—sulfinamides and sulfoxides—are of significant interest to medicinal chemists.

-

Sulfinamides as Chiral Auxiliaries: The chiral sulfur atom in sulfinamides makes them excellent chiral auxiliaries in asymmetric synthesis, a cornerstone of modern drug development.

-

Pharmacological Activity of Sulfonamides: Although derived from sulfonyl chlorides, the vast pharmacological activity of sulfonamides in antibiotics, diuretics, and anticonvulsants underscores the importance of sulfur-nitrogen bonds in drug design. The related sulfinamides are also explored for their biological activities.

The ability of propane-1-sulfinyl chloride to introduce a simple propyl group attached to a reactive and versatile sulfur handle makes it a potentially useful building block for generating libraries of compounds for biological screening.

Safety, Handling, and Storage

Authoritative safety data sheets specific to propane-1-sulfinyl chloride are not widely available. The following guidelines are based on the known reactivity of alkanesulfinyl chlorides and related hazardous materials.

GHS Hazard Classification (Anticipated):

-

Corrosive: Expected to cause severe skin burns and eye damage.

-

Moisture Sensitive: Reacts with water, potentially violently, to release corrosive gases.

-

Lachrymator: May be irritating to the eyes and respiratory system.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: Wear a lab coat, and consider a chemical-resistant apron and closed-toe shoes.

Handling Procedures:

-

All manipulations should be conducted in a well-ventilated fume hood.

-

Use an inert atmosphere (e.g., nitrogen or argon) for reactions and transfers to prevent hydrolysis.

-

Avoid contact with skin, eyes, and clothing.

-

Have an emergency eyewash station and safety shower readily accessible.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as water, alcohols, amines, and strong bases.

Conclusion

Propane-1-sulfinyl chloride, while not as extensively studied as its sulfonyl counterpart, represents a valuable reagent for the introduction of the propanesulfinyl group. Its utility lies in its predictable reactivity with a range of nucleophiles to form sulfinamides, sulfinate esters, and sulfoxides—functional groups of considerable interest in synthetic and medicinal chemistry. This guide has aimed to provide a foundational understanding of this reagent, drawing on the principles of alkanesulfinyl chloride chemistry. As with any highly reactive compound, a thorough understanding of its properties and strict adherence to safety protocols are essential for its successful and safe application in the laboratory. Further research into the specific applications of propane-1-sulfinyl chloride will undoubtedly continue to enrich the synthetic chemist's toolkit.

References

-

PubChem. Propane-1-sulfinyl chloride. National Center for Biotechnology Information. [Link]

-

Wikipedia. Sulfinyl halide. [Link]

Sources

Methodological & Application

High-Fidelity Synthesis of Sulfinate Esters via In-Situ Propane-1-sulfinyl Chloride Generation

Abstract & Strategic Utility

Sulfinate esters (

This application note details a robust, one-pot protocol that circumvents the isolation of the unstable sulfinyl chloride intermediate. By generating

Scientific Foundation: Mechanism & Critical Control Points[1]

Reaction Mechanism

The transformation proceeds through two distinct stages:[1][2]

-

Oxidative Chlorination: Dipropyl disulfide is cleaved by sulfuryl chloride (

) in the presence of acetic anhydride. The acetic anhydride acts as an oxygen donor and scavenger, facilitating the formation of the sulfinyl chloride while suppressing over-oxidation. -

Nucleophilic Substitution (Esterification): The alcohol acts as a nucleophile, attacking the electrophilic sulfur. A non-nucleophilic base (Triethylamine,

) is critical to scavenge the HCl byproduct, driving the equilibrium forward and preventing acid-catalyzed decomposition of the product.

Pathway Visualization

The following diagram illustrates the reaction flow and the competing decomposition pathway (sulfine formation) that this protocol is designed to avoid.

Caption: Reaction pathway showing the critical temperature-dependent branch between product formation and sulfine decomposition.

Detailed Experimental Protocol

Pre-Protocol Considerations

-

Moisture Control: All glassware must be flame-dried and cooled under Argon/Nitrogen. Sulfinyl chlorides hydrolyze instantly in moist air to form sulfinic acids, which disproportionate.

-

Temperature Rigor: The generation step must be kept between -10°C and -20°C. The esterification is best performed at -78°C to maximize stereochemical integrity (if using chiral alcohols) and yield.

-

Safety: Sulfuryl chloride is corrosive and lachrymatory. Work in a well-ventilated fume hood.

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| Dipropyl Disulfide | Precursor | 1.0 | Source of propyl group |

| Acetic Anhydride ( | Promoter | 2.0 | Dry over |

| Sulfuryl Chloride ( | Oxidant | 2.2 | Freshly distilled preferred |

| Dichloromethane (DCM) | Solvent | - | Anhydrous (distilled from |

| Target Alcohol ( | Nucleophile | 2.5 | Dry; e.g., Methanol, Menthol |

| Triethylamine ( | Base | 3.0 | Distilled from KOH |

Step-by-Step Procedure

Stage 1: In-Situ Generation of Propane-1-sulfinyl Chloride

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a low-temperature thermometer, an argon inlet, and a pressure-equalizing addition funnel.

-

Solvation: Charge the flask with Dipropyl Disulfide (10 mmol, 1.50 g) and Acetic Anhydride (20 mmol, 2.04 g) in anhydrous DCM (25 mL).

-

Cooling: Cool the solution to -20°C using a dry ice/acetone bath (monitor internal temperature).

-

Oxidation: Add Sulfuryl Chloride (22 mmol, 1.78 mL) dropwise over 20 minutes.

-

Critical: Do not allow the temperature to rise above -10°C. Exotherms indicate rapid oxidation.

-

-

Maturation: Stir the mixture at -10°C for 60 minutes. The solution should turn a pale yellow/green, indicating the formation of

.

Stage 2: Esterification

-

Preparation of Nucleophile: In a separate flask, dissolve the Target Alcohol (25 mmol) and Triethylamine (30 mmol) in anhydrous DCM (20 mL). Cool this mixture to -78°C .

-

Cannulation: Transfer the cold (-10°C) sulfinyl chloride solution slowly via cannula (or syringe) into the stirred alcohol/base solution at -78°C.

-

Rate: Addition should take ~30 minutes. Rapid addition causes local heating and decomposition.

-

-

Reaction: Allow the mixture to stir at -78°C for 2 hours, then slowly warm to room temperature over 4 hours.

-

Workup:

-

Quench with saturated

(50 mL). -

Separate phases. Extract aqueous layer with DCM (2 x 30 mL).

-

Wash combined organics with brine, dry over

, and concentrate under reduced pressure (keep bath < 30°C).

-

Data Interpretation & Validation

Successful synthesis is validated by the disappearance of the disulfide and the appearance of the distinct sulfinyl ester signals.

Expected Analytical Data

| Technique | Parameter | Expected Value | Structural Insight |

| 1H NMR | 2.60 - 2.90 (m, 2H) | ||

| 1H NMR | 3.50 - 4.10 (varies) | Protons on the alcohol carbon attached to oxygen ( | |

| IR | 1125 - 1140 | Strong | |

| MS | m/z | Molecular ion often visible; fragmentation typically shows loss of |

Troubleshooting Guide

-

Problem: Low Yield / Complex Mixture.

-

Cause: Temperature rose above 0°C during Stage 1, leading to sulfine elimination (

). -

Solution: Strictly maintain -20°C during oxidation.

-

-

Problem: Presence of Sulfonate Ester (

).-

Cause: Over-oxidation.

-

Solution: Ensure precise stoichiometry of

and verify the quality of Acetic Anhydride.

-

-

Problem: Racemization (if using chiral alcohol).

-

Cause: HCl-catalyzed isomerization.

-

Solution: Ensure excess base (

) is present before the sulfinyl chloride is added.

-

References

-

Sharpless, K. B., et al. "Convenient synthesis of sulfinate esters from sulfonyl chlorides." The Journal of Organic Chemistry, 1989, 54(13), 3012-3014. Link

- Context: Establishes the foundational reactivity of sulfur chlorides with alcohols.

- Drabowicz, J., & Mikolajczyk, M. "Synthesis of sulfinyl chlorides from disulfides." Organic Preparations and Procedures International, 1982, 14(1-2), 45-89.

-

Fernández, I., et al. "Mechanism of the Base-Assisted Displacement of Chloride by Alcohol in Sulfinyl Derivatives." The Journal of Organic Chemistry, 2006, 71(18), 6935–6941. Link

- Context: Provides the mechanistic basis for the nucleophilic substitution and the role of the base in preventing racemiz

-

Block, E., et al. "Unexpected Formation and Characterization of 1-(Alkylsulfonyl)alkyl Alkanethiosulfonates via Elimination of Alkanesulfinyl Chlorides." Journal of Agricultural and Food Chemistry, 2011. Link

- Context: Highlights the instability of propane-1-sulfinyl chloride and the specific risks of elimination to sulfines if temper

Sources

use of propane-1-sulfinyl chloride in peptide synthesis

An Exploratory Guide to the Application of Propane-1-Sulfinyl Chloride in Peptide Synthesis

Abstract

The synthesis of peptides is a cornerstone of biochemical research and drug development, heavily reliant on the efficacy of coupling reagents to form amide (peptide) bonds. While a canon of established reagents dominates the field, the exploration of novel activating agents continues in the pursuit of improved efficiency, reduced cost, and unique reactivity profiles. This technical guide delves into the theoretical application of propane-1-sulfinyl chloride as a potential coupling reagent in peptide synthesis. Drawing from first principles of organic chemistry and analogous reactions involving sulfonyl and sulfinyl compounds, we propose a mechanistic pathway and provide detailed, exploratory protocols for its use in both solution-phase and solid-phase peptide synthesis (SPPS). This document is intended for researchers, chemists, and drug development professionals interested in novel synthetic methodologies.

Introduction: The Quest for Novel Peptide Coupling Reagents

The formation of a peptide bond is a condensation reaction that requires the activation of a carboxylic acid group to facilitate nucleophilic attack by an amino group.[1] The success of peptide synthesis, particularly for long or sterically hindered sequences, is critically dependent on the choice of coupling reagent.[2] Reagents are designed to create highly reactive intermediates while minimizing side reactions, most notably the loss of chiral integrity (racemization) at the α-carbon of the activated amino acid.[1][2]

Propane-1-sulfinyl chloride (C₃H₇ClOS) is a reactive organosulfur compound.[3] While its direct application in peptide synthesis is not documented in mainstream literature, its structure is analogous to thionyl chloride (SOCl₂), a reagent known for converting carboxylic acids into highly reactive acyl chlorides.[4] This guide explores the untapped potential of propane-1-sulfinyl chloride, postulating its utility as a carboxyl-activating agent for peptide bond formation.

Physicochemical Properties of Propane-1-Sulfinyl Chloride

A foundational understanding of the reagent's properties is critical for protocol development.

| Property | Value | Source |

| Molecular Formula | C₃H₇ClOS | [3] |

| Molecular Weight | 126.61 g/mol | [3] |

| IUPAC Name | propane-1-sulfinyl chloride | [3] |

| CAS Number | 23267-68-7 | [3] |

| Appearance | (Assumed) Liquid, likely pungent | Inferred |

| Reactivity | Sensitive to moisture/hydrolysis | [5][6] |

Proposed Mechanism of Action

We hypothesize that propane-1-sulfinyl chloride activates the C-terminal carboxyl group of an N-protected amino acid by forming a highly reactive mixed carboxylic-sulfinic anhydride. This intermediate is then susceptible to nucleophilic attack by the N-terminal amine of the incoming amino acid.

The proposed two-step mechanism is as follows:

-

Activation Step: The carboxylate of the N-protected amino acid (formed in the presence of a non-nucleophilic base) attacks the electrophilic sulfur atom of propane-1-sulfinyl chloride. This results in the displacement of the chloride ion and the formation of a mixed anhydride intermediate. This activation renders the carbonyl carbon highly electrophilic.

-

Coupling Step: The free amine of the second amino acid residue attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. The collapse of this intermediate forms the desired peptide bond and releases propane-1-sulfinic acid as a byproduct, which is subsequently neutralized by the base.

Caption: Proposed mechanism for peptide coupling via propane-1-sulfinyl chloride.

Application Notes and Exploratory Protocols

Safety Precaution: Propane-1-sulfinyl chloride is expected to be corrosive and moisture-sensitive. Handle in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. All glassware must be oven-dried, and anhydrous solvents should be used.

Protocol 1: Exploratory Solution-Phase Dipeptide Synthesis

This protocol outlines the synthesis of a simple dipeptide, for example, Fmoc-Ala-Gly-OBn.

Materials:

-

Fmoc-Alanine (Fmoc-Ala-OH)

-

Glycine benzyl ester hydrochloride (H-Gly-OBn·HCl)

-

Propane-1-sulfinyl chloride

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated sodium bicarbonate solution

-

1 M Hydrochloric acid

-

Brine, Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Fmoc-Ala-OH (1.0 eq) in anhydrous DCM.

-

Amine Neutralization: In a separate flask, suspend H-Gly-OBn·HCl (1.0 eq) in anhydrous DCM and add DIPEA (1.1 eq) to neutralize the salt to the free amine. Stir for 15 minutes.

-

Activation: Cool the Fmoc-Ala-OH solution to 0 °C. Add DIPEA (1.0 eq) followed by the dropwise addition of propane-1-sulfinyl chloride (1.05 eq). Stir the mixture at 0 °C for 20-30 minutes to allow for the formation of the mixed anhydride intermediate.

-

Coupling: Add the neutralized H-Gly-OBn solution from step 2 to the activated Fmoc-Ala-OH solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting amino acid.

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and dilute with DCM.

-

Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the protected dipeptide, Fmoc-Ala-Gly-OBn.

Protocol 2: Proposed Adaptation for Solid-Phase Peptide Synthesis (SPPS)

This protocol adapts the chemistry for a standard Fmoc/tBu SPPS workflow.[7][8]

Workflow Overview:

Caption: Proposed SPPS cycle using propane-1-sulfinyl chloride.

Detailed Steps for One Coupling Cycle:

-

Resin Preparation: Swell the resin (e.g., Wang or Rink Amide) in DMF for 30 minutes.[8] If starting with an Fmoc-protected resin, perform an initial deprotection using 20% piperidine in DMF.

-

Amino Acid Activation: In a separate vessel, dissolve the incoming Fmoc-amino acid (3-4 eq relative to resin loading) and DIPEA (3-4 eq) in anhydrous DMF. Cool to 0 °C. Add propane-1-sulfinyl chloride (3-4 eq) and pre-activate for 10-15 minutes.

-

Coupling: Drain the solvent from the resin and add the pre-activated amino acid solution. Agitate the vessel at room temperature for 1-2 hours.

-

Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[9] If the test is positive (indicating incomplete coupling), a second coupling may be necessary.

-

Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc protecting group.[7]

-

Final Wash: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next coupling cycle.